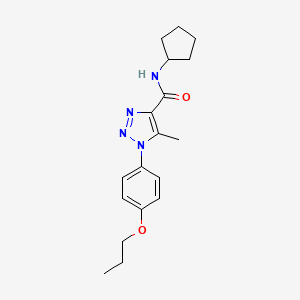
bis(2,3-dimethylphenyl) (3-chlorophenyl)amidophosphate
Descripción general
Descripción
Bis(2,3-dimethylphenyl) (3-chlorophenyl)amidophosphate, also known as CDAA, is a chemical compound that has been widely studied for its potential applications in scientific research. CDAA is a phosphoramidate compound that has shown promise as a tool for studying various biological processes, including enzyme activity, protein-protein interactions, and signal transduction pathways. In
Mecanismo De Acción
Bis(2,3-dimethylphenyl) (3-chlorophenyl)amidophosphate works by inhibiting the activity of certain enzymes, including serine proteases and phosphatases. bis(2,3-dimethylphenyl) (3-chlorophenyl)amidophosphate binds to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition allows researchers to study the activity of these enzymes in a controlled environment, providing valuable insights into their function and potential as drug targets.
Biochemical and Physiological Effects:
bis(2,3-dimethylphenyl) (3-chlorophenyl)amidophosphate has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of protein-protein interactions, and the alteration of signal transduction pathways. Additionally, bis(2,3-dimethylphenyl) (3-chlorophenyl)amidophosphate has been shown to be relatively nontoxic and stable, making it a safe and reliable tool for scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of bis(2,3-dimethylphenyl) (3-chlorophenyl)amidophosphate is its high sensitivity and specificity for detecting enzyme activity. Additionally, bis(2,3-dimethylphenyl) (3-chlorophenyl)amidophosphate is relatively easy to synthesize, making it a cost-effective tool for scientific research. However, bis(2,3-dimethylphenyl) (3-chlorophenyl)amidophosphate has some limitations, including its narrow range of applications and the need for specialized equipment for some experiments.
Direcciones Futuras
There are many potential future directions for research involving bis(2,3-dimethylphenyl) (3-chlorophenyl)amidophosphate. One area of interest is the development of new bis(2,3-dimethylphenyl) (3-chlorophenyl)amidophosphate derivatives with improved properties, such as increased sensitivity or a broader range of applications. Additionally, bis(2,3-dimethylphenyl) (3-chlorophenyl)amidophosphate could be used in combination with other tools, such as mass spectrometry or fluorescence microscopy, to provide even more detailed insights into biological processes. Finally, bis(2,3-dimethylphenyl) (3-chlorophenyl)amidophosphate could be used to study the activity of enzymes and proteins in vivo, providing valuable insights into their function in living organisms.
Aplicaciones Científicas De Investigación
Bis(2,3-dimethylphenyl) (3-chlorophenyl)amidophosphate has been used in a variety of scientific research applications, including enzyme activity assays, protein-protein interaction studies, and signal transduction pathway analysis. bis(2,3-dimethylphenyl) (3-chlorophenyl)amidophosphate has been shown to be a highly sensitive and specific tool for detecting enzyme activity, making it a valuable tool for drug discovery and development. Additionally, bis(2,3-dimethylphenyl) (3-chlorophenyl)amidophosphate has been used to study protein-protein interactions, providing insights into the structure and function of proteins and their interactions with other molecules. Finally, bis(2,3-dimethylphenyl) (3-chlorophenyl)amidophosphate has been used to study signal transduction pathways, allowing researchers to better understand the mechanisms underlying various cellular processes.
Propiedades
IUPAC Name |
N-bis(2,3-dimethylphenoxy)phosphoryl-3-chloroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClNO3P/c1-15-8-5-12-21(17(15)3)26-28(25,24-20-11-7-10-19(23)14-20)27-22-13-6-9-16(2)18(22)4/h5-14H,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIJZQRPDOVFSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OP(=O)(NC2=CC(=CC=C2)Cl)OC3=CC=CC(=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClNO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B4644185.png)
![3-[(2,3-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4644205.png)

![1-[(4-chlorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4644213.png)
![1-[7-ethyl-1-(2-fluorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone](/img/structure/B4644217.png)
![2,4-dichloro-N-(2,6-dioxo-1-piperidinyl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B4644225.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B4644243.png)
![methyl 3-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4644252.png)
![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4644253.png)
![methyl 3-({[4-(2-phenylethyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4644260.png)
![3-({[3-(ethoxycarbonyl)-5-ethyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4644264.png)
![N-(3-acetylphenyl)-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4644270.png)
